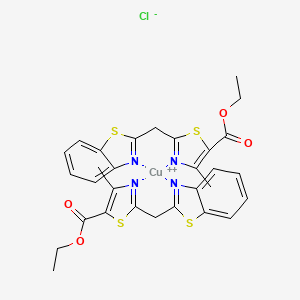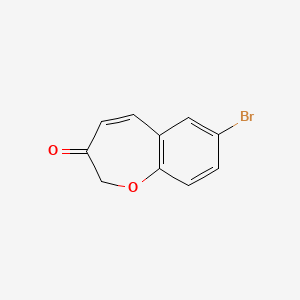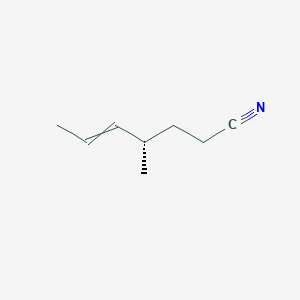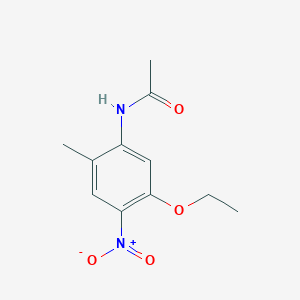
Silane, (iodogermylidyne)tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (iodogermylidyne)tris[trimethyl-] is a unique organosilicon compound characterized by the presence of an iodogermylidyne group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.
Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes and germanes.
Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxanes and germanium oxides.
Reduction: Formation of simpler silanes and germanes.
Substitution: Formation of halogenated silanes and germanes.
Wissenschaftliche Forschungsanwendungen
Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:
Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.
Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: A similar compound used as a radical reducing agent.
Trichlorosilane: Another silane compound with different reactivity and applications.
Diphenylsilane: Used in hydrosilylation reactions similar to Silane, (iodogermylidyne)tris[trimethyl-].
Uniqueness
Silane, (iodogermylidyne)tris[trimethyl-] is unique due to the presence of the iodogermylidyne group, which imparts distinct reactivity and properties compared to other silanes. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
404888-67-1 |
|---|---|
Molekularformel |
C9H27GeISi3 |
Molekulargewicht |
419.10 g/mol |
InChI |
InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |
InChI-Schlüssel |
TUFTUURQOVCCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)



![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
